molecular formula C15H30O3 B030782 Propanoic acid, 2-hydroxy-, dodecyl ester CAS No. 6283-92-7

Propanoic acid, 2-hydroxy-, dodecyl ester

Cat. No. B030782
CAS RN: 6283-92-7
M. Wt: 258.4 g/mol
InChI Key: QQQMUBLXDAFBRH-UHFFFAOYSA-N
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Patent
US07863025B2

Procedure details

Novozym® 435 (250-300 g), molecular sieves (2250-2350 g), 1-dodecanol (540-560 mL), and ethyl lactate (1350-1450 mL) were mixed together in a 12″×20″ stainless steel tray (bed depth ˜1.25″). A total of four trays were prepared in parallel, and maintained at 60° C. in a convection oven for 32 hours. After cooling to ambient temperature, the contents of each tray were diluted with petroleum ether, and the enzyme/sieves mixture was removed by vacuum filtration. The combined filtrates were transferred to a 50 L reactor and processed accordingly. Upon work-up, 2024 g of lauryl lactate (78% yield) was obtained as a pale yellow liquid. The purity of the product was >98% as assessed by HPLC-RI.
[Compound]
Name
435
Quantity
275 (± 25) g
Type
reactant
Reaction Step One
Quantity
550 (± 10) mL
Type
reactant
Reaction Step One
Quantity
1400 (± 50) mL
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](OCC)(=[O:18])[CH:15]([CH3:17])[OH:16]>>[C:14]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])(=[O:18])[CH:15]([CH3:17])[OH:16]

Inputs

Step One
Name
435
Quantity
275 (± 25) g
Type
reactant
Smiles
Name
Quantity
550 (± 10) mL
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
1400 (± 50) mL
Type
reactant
Smiles
C(C(O)C)(=O)OCC
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A total of four trays were prepared in parallel, and
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the enzyme/sieves mixture was removed by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The combined filtrates were transferred to a 50 L reactor

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)OCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2024 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.